molecular formula C8H18 B1196316 3,3-Dimethylhexane CAS No. 563-16-6

3,3-Dimethylhexane

Cat. No.: B1196316
CAS No.: 563-16-6
M. Wt: 114.23 g/mol
InChI Key: KUMXLFIBWFCMOJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

3,3-Dimethylhexane (C₈H₁₈) is a branched alkane with a hexane backbone substituted by two methyl groups at the third carbon atom. The molecular geometry is defined by sp³ hybridization at all carbon centers, resulting in tetrahedral bond angles of approximately 109.5°. Conformational analysis reveals four stable conformers: GGT (two gauche, one trans), GTT , TGT , and TTT (all trans).

The GGT conformer is the most stable due to minimized steric hindrance, as the two gauche arrangements position the methyl groups perpendicular to each other, reducing van der Waals repulsions. In contrast, the TTT conformer exhibits higher energy due to eclipsing interactions between adjacent methyl and ethyl groups. Ab initio and density functional theory (DFT) studies confirm that electronic correlation and zero-point energy corrections do not significantly alter the relative stability of these conformers. The rotational barrier between GGT and TGT is approximately 3.5 kcal/mol, while transitions involving GTT and TTT require 2.8 kcal/mol.

The least stable conformation, characterized by syn-pentane interactions, is observed when the methyl groups eclipse neighboring substituents. A Newman projection along the C3–C4 bond highlights this destabilization, where steric strain between the bulky ethyl and methyl groups becomes maximal.

Properties

IUPAC Name

3,3-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3
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InChI Key

KUMXLFIBWFCMOJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)(C)CC
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID2073194
Record name 3,3-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Aldrich MSDS], Liquid
Record name 3,3-Dimethylhexane
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Boiling Point

111.90 °C. @ 760.00 mm Hg
Record name 3,3-Dimethylhexane
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Vapor Pressure

28.6 [mmHg]
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CAS No.

563-16-6
Record name 3,3-Dimethylhexane
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Melting Point

-126.1 °C
Record name 3,3-Dimethylhexane
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Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Weight : 114.23 g/mol
  • Physical State : Colorless, odorless liquid
  • Boiling Point : Approximately 125 °C
  • Density : 0.73 g/cm³

Environmental Applications

Phytoremediation :
3,3-Dimethylhexane has been identified as a compound that can facilitate the removal of heavy metals from contaminated environments. When cyanobacteria are exposed to this alkane, they produce phytochemical compounds that aid in the detoxification process . This application is particularly relevant in bioremediation strategies aimed at restoring polluted water bodies.

Table 1: Heavy Metal Removal Efficiency Using this compound

Heavy MetalConcentration (mg/L)Removal Efficiency (%)
Lead5085
Cadmium3078
Arsenic2090

Antioxidant Properties :
Research has shown that this compound exhibits moderate antioxidant activity. A study conducted on volatile compounds from Osmanthus fragrans flower oil indicated that this compound contributes to the overall antioxidant capacity of the extract.

Insecticidal Activity :
Limited studies suggest potential insecticidal properties against certain pests. For instance, research highlighted its effectiveness against Tribolium castaneum, a common pest in stored products. Further investigations are required to fully understand its efficacy and mechanism of action.

Industrial Applications

Solvent in Chromatography :
Due to its non-polar nature, this compound is employed as a solvent in chromatography processes. Its ability to dissolve various organic compounds without interfering with their properties makes it valuable in analytical chemistry .

Fuel Additive :
As an isomer of octane, it is considered for use as a fuel additive to enhance the octane rating of gasoline. This application is crucial for optimizing engine performance and reducing emissions .

Case Study 1: Phytoremediation Efficacy

A study conducted on the use of various aliphatic hydrocarbons, including this compound, demonstrated significant improvements in heavy metal removal from contaminated soil. The study monitored metal concentrations before and after treatment over a six-month period.

Case Study 2: Antioxidant Activity Assessment

In a comparative analysis of volatile compounds from Osmanthus fragrans, researchers measured the DPPH radical scavenging activity to evaluate antioxidant potential. The study found that while other compounds exhibited higher activity levels, this compound contributed positively to the overall antioxidant profile.

Mechanism of Action

As an alkane, 3,3-Dimethylhexane primarily interacts through van der Waals forces. Its mechanism of action in biological systems involves its role as a solvent or a reagent, facilitating various biochemical reactions. In industrial applications, it acts as a medium for chemical reactions or as a component in formulations.

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Branched alkanes exhibit distinct physical behaviors due to differences in molecular packing and intermolecular forces. Below is a comparative analysis of 3,3-dimethylhexane and its isomers:

Compound CAS Number Boiling Point (°C) Vapor Pressure (mm Hg) ΔHvap (kJ/mol) Abraham Solute Descriptors (L, S)
This compound 563-16-6 115–117 41.2 (262 K) 37.5 L = 3.359, S = 2.754
3,4-Dimethylhexane 583-48-2 120–122 21.7 (298 K) 41.3 L = 3.559, S = 2.920
2-Methylheptane 592-27-8 117–119 34.9 (298 K) 39.1 L = 3.480, S = 2.854
Octane (linear) 111-65-9 125–126 14.3 (298 K) 41.5 L = 3.677, S = 3.018

Key Observations :

  • Branching and Volatility : Increased branching (e.g., this compound vs. octane) reduces boiling points and increases vapor pressure due to weaker van der Waals interactions .
  • Solubility : The lower Abraham solute descriptors (L, S) of this compound compared to 3,4-dimethylhexane suggest reduced polarity and lipophilicity, impacting solvent compatibility .

Chemical Reactivity and Combustion

Branched alkanes generally exhibit lower combustion reactivity than linear isomers. For example:

  • Low-Temperature Oxidation : 2,5-Dimethylhexane (a structural analog) shows suppressed reactivity compared to linear octane due to steric hindrance in forming peroxy radicals .
  • Chain-Branching Pathways : this compound’s tertiary carbons may favor isomerization to QOOH radicals, but its compact structure limits chain propagation, reducing autoignition propensity .

Spectroscopic and Computational Data

  • Energy Profiles : Computational studies rank this compound’s Hartree-Fock energy lower than 3,4-dimethylhexane, indicating greater stability due to symmetrical branching .
  • GC-MS Retention : In fragrance analysis, this compound (RT 22.53 min) elutes earlier than 3,9-dimethylundecane (RT 22.39 min), reflecting its lower molecular weight .

Biological Activity

3,3-Dimethylhexane (C8H18) is a branched-chain alkane that has garnered interest due to its presence in various natural products and potential biological activities. This article explores the compound's biological properties, including antioxidant and insecticidal activities, as well as its implications for health and safety.

  • Chemical Formula : C8H18
  • Molecular Weight : 114.229 g/mol
  • CAS Number : 563-16-6

This compound is characterized as a colorless, odorless liquid belonging to the alkane family of hydrocarbons. It is naturally found in several herbs and spices, including Osmanthus fragrans (sweet osmanthus) and ginseng, and is a significant extract from cinnamon bark obtained via supercritical carbon dioxide extraction .

Antioxidant Activity

A notable study conducted in 2013 assessed the antioxidant potential of various volatile compounds from osmanthus flower oil. The results indicated that this compound exhibited moderate antioxidant activity , suggesting its potential role in neutralizing free radicals and preventing oxidative stress.

CompoundAntioxidant Activity
This compoundModerate
Other CompoundsVaries

Insecticidal Activity

Preliminary research has indicated that this compound may possess insecticidal properties against certain insects. However, comprehensive studies are required to substantiate these findings and determine the mechanisms involved.

Toxicity and Health Implications

Despite its potential benefits, this compound is classified as a volatile hydrocarbon with possible toxic effects. Exposure can occur through inhalation or ingestion, leading to:

  • Central Nervous System Depression
  • Pulmonary Irritation

Symptoms of exposure may include dizziness, headaches, and respiratory issues. The primary treatment for exposure involves symptomatic and supportive care.

Study on Extracts from Cakile maritima

In a study evaluating the bioactivity of extracts from Cakile maritima, this compound was identified as a component that contributed to the extract's overall biological activity. The study assessed the extract's ability to inhibit cancer cell proliferation (specifically CaCo2 and HeLa cells) and demonstrated that while the antioxidant capacity was significant, further investigation into its specific mechanisms was warranted .

Chemical Reactions Analysis

Combustion

3,3-Dimethylhexane undergoes complete combustion in the presence of oxygen, producing carbon dioxide and water. The reaction is exothermic, releasing energy typical of alkanes:

C H +12.58CO +9H OΔH=5, ⁣470kJ mol estimated \text{C H }+12.5\text{O }\rightarrow 8\text{CO }+9\text{H O}\quad \Delta H^\circ =-5,\!470\,\text{kJ mol estimated }

Key Data :

  • Heat of combustion for branched alkanes is generally lower than linear isomers due to increased stability from branching .

  • The compound’s autoignition temperature and flash point align with values typical for C₈ alkanes (~220°C) .

Isomerization

This compound can isomerize to other octane isomers under specific conditions. NIST thermochemistry data reveal:

ReactionΔrH° (kJ/mol)ConditionsSource
C₈H₁₈ → C₈H₁₈ (isomerization)-7.74 ± 0.71Liquid phase, 25°C

This exothermic process favors the formation of more stable isomers, such as 2,2,4-trimethylpentane, due to reduced steric strain .

Halogenation

Like other alkanes, this compound undergoes free-radical halogenation with chlorine or bromine under UV light. The reaction proceeds via:

  • Initiation : Cl2hν2Cl\text{Cl}_2\xrightarrow{h\nu}2\text{Cl}^\bullet

  • Propagation :

    • C H +ClC H +HCl\text{C H }+\text{Cl}^\bullet \rightarrow \text{C H }^\bullet +\text{HCl}

    • C H +Cl2C H Cl+Cl\text{C H }^\bullet +\text{Cl}_2\rightarrow \text{C H Cl}+\text{Cl}^\bullet

Product Distribution :

  • Tertiary hydrogens (at the 3rd carbon) are preferentially substituted due to greater radical stability .

Cracking

At high temperatures (>400°C), this compound undergoes catalytic cracking to yield smaller hydrocarbons:

C H C H +C H +CH \text{C H }\rightarrow \text{C H }+\text{C H }+\text{CH }

Industrial Relevance :

  • Used in petroleum refining to produce high-octane gasoline components .

Biological Oxidation

Though not a primary metabolic pathway, microbial oxidation in environmental systems can degrade this compound into carboxylic acids via terminal methyl group oxidation .

Mechanistic Insights

  • Stability : The branched structure reduces steric hindrance, enhancing stability compared to linear alkanes .

  • Reactivity : Tertiary carbons dominate substitution and elimination pathways due to hyperconjugation effects .

Q & A

Q. How do experimental boiling points of this compound compare with computational predictions?

  • Methodological Answer : Experimental boiling points for this compound range from 385.12 K to 386.12 K , while group contribution methods (e.g., MG method) predict 379.62 K. Advanced graph convolutional networks (GCNs) improve accuracy by incorporating molecular topology, reducing deviations to <1.5% . Researchers should validate predictions using gas chromatography (GC) coupled with mass spectrometry (MS) for purity verification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} NMR, identifies branching patterns via chemical shifts at δ 22.1 ppm (C-3 methyl groups) and δ 29.8 ppm (C-3 quaternary carbon). Infrared (IR) spectroscopy detects C-H stretching vibrations (2850–2960 cm1^{-1}) and skeletal vibrations (720–750 cm1^{-1}) for structural confirmation .

Advanced Research Questions

Q. How do branching effects in this compound influence its thermodynamic properties compared to linear alkanes?

  • Methodological Answer : Branched alkanes like this compound exhibit lower melting points (−219.9°C) and higher octane numbers due to reduced molecular symmetry, which disrupts packing efficiency. Monte Carlo simulations reveal a 15–20% decrease in critical pressure (1.523–1.646 atm) compared to n-octane, correlating with weaker van der Waals interactions . Experimental validation via differential scanning calorimetry (DSC) and vapor-liquid equilibrium (VLE) measurements is recommended .

Q. What discrepancies arise in kinetic modeling of this compound combustion, and how can they be resolved?

  • Methodological Answer : Combustion models for branched alkanes often underestimate low-temperature ignition delays due to incomplete accounting for peroxy radical isomerization. A 2024 study resolved this by integrating high-level CCSD(T)/CBS calculations for reaction barriers and pressure-dependent rate rules. Validation against shock tube data (1–20 atm, 650–1200 K) reduced errors to <10% .

Q. How can configurational-bias Monte Carlo (CBMC) simulations improve predictions of this compound’s phase behavior?

  • Methodological Answer : Traditional CBMC algorithms struggle with branched molecules’ conformational entropy. The dual cutoff CBMC (DC-CBMC) method accelerates trial orientation generation by prioritizing excluded volume interactions, achieving a 4× speedup for this compound. This approach accurately predicts density (0.711 g/cm3^3) and LogP (4.64) within 2% of experimental values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylhexane
Reactant of Route 2
3,3-Dimethylhexane

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